1-phenyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
Beschreibung
1-Phenyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a urea derivative featuring a phenyl group attached to one nitrogen of the urea moiety and a methyl-linked 1,2,3-triazole ring substituted with a thiophen-3-yl group on the other nitrogen. This compound belongs to a class of hybrid heterocyclic molecules, where the triazole-thiophene scaffold is strategically integrated to modulate electronic properties and biological interactions. The thiophene ring, an electron-rich aromatic heterocycle, may enhance binding to biological targets such as enzymes or receptors, while the triazole moiety contributes to metabolic stability and synthetic versatility via click chemistry .
Eigenschaften
IUPAC Name |
1-phenyl-3-[(1-thiophen-3-yltriazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(16-11-4-2-1-3-5-11)15-8-12-9-19(18-17-12)13-6-7-21-10-13/h1-7,9-10H,8H2,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMADHPOBISYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CN(N=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves multi-step reactions. One common method starts with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The thiophene ring is then introduced via a coupling reaction. Finally, the phenyl group is attached through a substitution reaction, and the urea moiety is formed by reacting with an isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-phenyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-phenyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity. The triazole and thiophene rings play crucial roles in stabilizing the interaction with the target enzyme, while the phenyl group enhances the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in the substituents on the triazole ring, urea-linked aryl groups, or additional pharmacophoric elements. Key comparisons include:
Physicochemical Properties
- Molecular Weight : The target compound has a molecular weight of 343.36 g/mol (C₁₅H₁₃N₅O₃S) , comparable to 11i (466.2 g/mol) but lighter due to the absence of a thiazole-piperazine chain.
- Solubility : Thiophene’s lower polarity compared to phenyl or benzodioxol groups (as in ) may reduce aqueous solubility but enhance membrane permeability.
- logP : Estimated to be moderate (~2–3) due to the balance between aromatic hydrophobicity and polar urea/triazole groups.
Spectroscopic and Crystallographic Data
- NMR : The target’s ¹H NMR would display signals for thiophene protons (~δ 7.3–7.6 ppm), triazole protons (δ ~8.7 ppm), and urea NH groups (δ ~9–10 ppm), analogous to 2l’ in .
Therapeutic Potential
Biologische Aktivität
1-Phenyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its role as an antimicrobial agent and complement inhibitor.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of thiophenes with triazole derivatives. The structural determination is often confirmed using techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into the compound's molecular geometry and functional groups.
Table 1: Summary of Synthesis Methods
| Method | Yield | Key Reagents |
|---|---|---|
| Condensation Reaction | 85% | Thiophenes, Triazole derivatives |
| Solvent Used | - | Ethanol, DMF |
| Characterization Techniques | - | NMR, X-ray Diffraction |
Antimicrobial Activity
Research has indicated that derivatives of 1-phenyl-3-(thiophenes) exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: A study evaluated several triazole derivatives, including those related to the compound . The minimum inhibitory concentration (MIC) values for effective compounds were noted to be around 4 mg/mL, demonstrating their potential as antimicrobial agents against resistant strains .
Complement Inhibition
Another critical area of activity for this compound is its role as a complement inhibitor. Complement systems are crucial in immune response regulation. The structure of 1-phenyl-3-(thiophenes) allows for interaction with complement proteins, potentially leading to therapeutic applications in inflammatory diseases.
Research Findings:
A series of studies have shown that modifications in the urea structure can enhance complement inhibitory activity. For example, a derivative exhibited an IC50 value of approximately 13 nM in inhibiting C9 deposition through various pathways (classical, lectin, and alternative), indicating strong potential for clinical applications .
The mechanism by which this compound exerts its biological effects involves:
- Binding to Target Proteins: The triazole group facilitates binding to specific proteins involved in microbial resistance.
- Inhibition of Complement Activation: By interfering with the formation of the membrane attack complex (MAC), it prevents cell lysis and inflammation.
Q & A
Q. What are the standard synthetic routes for 1-phenyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea?
The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, followed by urea linkage formation. Key steps include:
- Triazole ring formation : Reacting an alkyne-functionalized thiophene derivative with an azide under Cu(I) catalysis .
- Urea coupling : Introducing the phenylurea group via nucleophilic substitution or carbodiimide-mediated coupling .
- Purification : Recrystallization or column chromatography is used to isolate the product. Reaction conditions (e.g., solvents like ethanol/DMF, reflux temperatures) are critical for yield optimization .
Q. How is the molecular structure of this compound confirmed experimentally?
- X-ray crystallography : SHELXL is widely used for refining crystal structures, particularly for resolving torsional angles and hydrogen-bonding networks .
- Spectroscopic techniques : H/C NMR confirms proton environments, while high-resolution mass spectrometry (HRMS) validates molecular weight .
- Comparative analysis : Cross-referencing spectral data with structurally analogous compounds (e.g., triazole-urea hybrids) ensures accuracy .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for CuAAC, while ethanol/water mixtures aid in purification .
- Catalysts : Cu(I) salts (e.g., CuSO/sodium ascorbate) are standard for triazole formation .
- Temperature : Reactions often proceed at 50–80°C; higher temperatures may degrade sensitive functional groups .
Advanced Research Questions
Q. How can synthesis yields be improved while minimizing side products?
- Stepwise optimization : Screen catalysts (e.g., Cu(I) vs. Ru(II)) and solvent systems to enhance regioselectivity in triazole formation .
- In-line monitoring : Use FTIR or HPLC to track intermediate formation and adjust reaction kinetics dynamically .
- Protecting groups : Temporarily shield reactive sites (e.g., thiophene sulfur) to prevent unwanted oxidation .
Q. What strategies are used to assess its biological activity, such as enzyme inhibition?
- In vitro assays : Dose-response studies against target enzymes (e.g., kinases, proteases) using fluorescence-based substrates .
- Molecular docking : Predict binding modes using software like AutoDock; validate with mutagenesis studies to identify critical residues .
- Comparative studies : Benchmark activity against structurally similar compounds (e.g., pyrazole- or thiazole-containing ureas) to establish SAR .
Q. How can crystallographic data resolve contradictions in reported bioactivities?
Q. What computational methods identify key pharmacophores in this compound?
- DFT calculations : Map electrostatic potential surfaces to highlight hydrogen-bonding motifs (urea group) and hydrophobic regions (thiophene/triazole) .
- Pharmacophore modeling : Tools like Schrödinger’s Phase align structural features with active analogs to prioritize modifications .
Methodological Challenges & Solutions
Q. How to address low reproducibility in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
